molecular formula C26H25ClN4O4S B11355039 5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11355039
M. Wt: 525.0 g/mol
InChI Key: DUYCNEBPPRKTKH-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with benzyl, furan, chloro, and ethanesulfonyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and furan groups: These groups can be introduced via nucleophilic substitution reactions.

    Chlorination and sulfonylation: The chloro and ethanesulfonyl groups are introduced through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring and other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of benzyl, furan, chloro, and ethanesulfonyl groups in 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-22-13-7-12-21(27)18(22)2)31(17-20-11-8-14-35-20)16-19-9-5-4-6-10-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

DUYCNEBPPRKTKH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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